molecular formula C20H18N2O4S B2756708 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 955697-95-7

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Cat. No.: B2756708
CAS No.: 955697-95-7
M. Wt: 382.43
InChI Key: FQGMHYJLHONGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroisoquinoline scaffold substituted with a furan-2-carbonyl group at position 2 and a benzenesulfonamide moiety at position 5.

Properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c23-20(19-7-4-12-26-19)22-11-10-15-8-9-17(13-16(15)14-22)21-27(24,25)18-5-2-1-3-6-18/h1-9,12-13,21H,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGMHYJLHONGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide typically involves multiple steps. One common route includes the acylation of furan-2-carbonyl chloride with a suitable amine, followed by the introduction of the tetrahydroisoquinoline moiety. The final step involves the sulfonation of the aromatic ring to introduce the benzenesulfonamide group. Reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

Chemical Structure and Synthesis

The compound consists of a furan ring, a tetrahydroisoquinoline moiety, and a benzenesulfonamide group. Its synthesis typically involves several steps:

  • Formation of Furan-2-carbonyl Intermediate : Synthesized from furan-2-carboxylic acid using thionyl chloride.
  • Coupling with Tetrahydroisoquinoline : The furan-2-carbonyl chloride reacts with 1,2,3,4-tetrahydroisoquinoline in the presence of a base like triethylamine.
  • Introduction of Benzenesulfonamide Group : Final reaction with benzenesulfonyl chloride yields the target compound.

Chemistry

In organic synthesis, N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, which can facilitate the development of new synthetic methodologies.

Biology

This compound has potential applications in enzyme inhibition and receptor binding studies due to its structural similarity to biologically active molecules. It can be utilized as a probe in biochemical assays to investigate the activity of specific enzymes or receptors.

Case Study: Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in disease pathways. For instance, it has been tested against various cancer cell lines (e.g., HepG2 and MCF-7), demonstrating significant antiproliferative activity with IC50 values ranging from 5.1 to 22.08 µM .

Medicine

In medicinal chemistry, this compound may act as a lead for developing new therapeutic agents targeting various biological pathways. Its structural features suggest potential activity against enzymes and receptors implicated in diseases such as cancer.

Anticancer Activity

Recent studies indicate that derivatives of this compound exhibit promising anticancer properties:

  • MCF-7 Cell Line : Compounds showed IC50 values as low as 5.10 µM.
  • HepG2 Cell Line : Notable inhibition was observed with IC50 values around 6.19 µM .

Mechanism of Action

The mechanism of action of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. The furan ring and tetrahydroisoquinoline moiety can interact with enzymes and receptors, modulating their activity. The benzenesulfonamide group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide with structurally related sulfonamide derivatives from the provided evidence, focusing on substituents, synthesis routes, and spectral characteristics.

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Functional Groups
This compound (Target Compound) Tetrahydroisoquinoline - Furan-2-carbonyl (position 2)
- Benzenesulfonamide (position 7)
Sulfonamide, carbonyl, aromatic ether
(2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanones [10–15] 1,2,4-Triazole-thione - Aryl sulfonyl
- Difluorophenyl
- Thioether-linked ketone
Triazole, sulfonyl, thioether, carbonyl
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide Tetrahydroisoquinoline - Trifluoroacetyl (position 2)
- Fluorophenyl sulfonamide (position 6)
Sulfonamide, trifluoroacetyl, cyclopropane

Key Observations

Core Structure and Functional Groups The target compound shares the tetrahydroisoquinoline core with N-[4-(2-cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide (), but differs in substituents:

  • Furan-2-carbonyl (target) vs. trifluoroacetyl () at position 2.
  • Benzenesulfonamide (target) vs. fluorophenyl sulfonamide () at position 7/4.
    • Compared to triazole-thiones (), the target lacks a triazole ring but retains the sulfonamide group, highlighting divergent strategies for modulating bioactivity.

Synthesis Pathways Triazole-Thiones (): Synthesized via hydrazinecarbothioamide intermediates, cyclized to 1,2,4-triazole-thiones under basic conditions. Key steps include nucleophilic addition of isothiocyanates and tautomerization . Trifluoroacetylated Sulfonamide (): Involves sulfonation of a tetrahydroisoquinoline precursor with chlorosulfonic acid, followed by coupling with a fluorophenyl amine . Target Compound: Likely synthesized via analogous sulfonamide coupling and acylation steps, with furan-2-carbonyl chloride reacting with a tetrahydroisoquinoline amine intermediate.

Spectral Characteristics

  • IR Spectroscopy :

  • The target’s furan-2-carbonyl group would exhibit νC=O stretching near 1663–1682 cm⁻¹ (similar to hydrazinecarbothioamides in ) .
  • The sulfonamide νS=O vibrations would align with 1243–1258 cm⁻¹ (observed in aryl sulfonyl derivatives in ) .
    • NMR Spectroscopy :
  • The tetrahydroisoquinoline protons (δ 2.5–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) would resemble those in ’s compound .

Research Implications and Limitations

While direct data on the target compound are absent in the provided evidence, insights from analogous sulfonamides suggest:

  • The furan-2-carbonyl group may enhance metabolic stability compared to trifluoroacetyl () due to reduced electrophilicity.
  • The tetrahydroisoquinoline core provides a rigid scaffold for target engagement, as seen in acyl-CoA inhibitors ().
  • Limitations include the lack of biological activity data for precise pharmacological comparisons.

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a furan ring, a tetrahydroisoquinoline moiety, and a benzenesulfonamide group. The molecular formula is C21H19FN2O4SC_{21}H_{19}FN_2O_4S with a molecular weight of 414.45 g/mol. Its structural complexity suggests diverse biological interactions.

Key Structural Components

ComponentDescription
Furan RingA five-membered aromatic ring contributing to lipophilicity.
Tetrahydroisoquinoline MoietyProvides potential for enzyme interaction and modulation.
Benzenesulfonamide GroupKnown for its role in medicinal chemistry as a bioactive scaffold.

Synthesis Pathway

The synthesis of this compound typically involves several key steps:

  • Formation of Tetrahydroisoquinoline Core : Achieved through the Pictet-Spengler reaction involving an aromatic aldehyde and an amine.
  • Acylation with Furan-2-carbonyl : Introduction of the furan moiety via acylation.
  • Sulfonamide Formation : Reaction with benzenesulfonyl chloride to yield the final product.

The biological activity of this compound is likely mediated through its interaction with specific biological targets such as enzymes or receptors. The furan and sulfonamide groups may facilitate binding to hydrophobic pockets in proteins, while the tetrahydroisoquinoline structure may enhance its specificity and affinity.

Potential Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : It could modulate receptor activity influencing various physiological processes.

Biological Activity and Case Studies

Research has indicated that compounds similar to this compound exhibit significant biological activities including anti-inflammatory and neuroprotective effects.

Notable Findings

  • Anti-inflammatory Activity : Studies have shown that related sulfonamide compounds can reduce pro-inflammatory cytokines in cellular models.
  • Neuroprotective Effects : Compounds with similar structures have demonstrated protective effects against neurodegeneration in animal models.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is beneficial to compare it with other biologically active compounds:

Compound NameBiological ActivityMechanism of Action
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline)Neuroprotective and anti-inflammatoryEnzyme inhibition and receptor modulation
1-(2-fluorophenyl)-N-(2-(furan-2-carbonyl)-...Similar anti-inflammatory propertiesModulation of inflammatory pathways

Q & A

Basic: What are the key considerations for synthesizing N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide, and how can purity be optimized?

Methodological Answer:
Synthesis involves multi-step organic reactions:

Core Formation : Construct the tetrahydroisoquinoline scaffold via Pictet-Spengler or Bischler-Napieralski reactions, using catalysts like POCl₃ for cyclization .

Functionalization : Introduce the furan-2-carbonyl group via acylation (e.g., using furan-2-carbonyl chloride under anhydrous conditions) .

Sulfonylation : React with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) to install the sulfonamide group .
Purity Optimization :

  • Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for intermediate purification .
  • Recrystallize the final product using solvents like ethanol/water mixtures .
  • Monitor reactions via TLC and confirm purity (>95%) by HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • NMR :
    • ¹H/¹³C NMR : Identify protons on the tetrahydroisoquinoline ring (δ 2.8–4.0 ppm for CH₂ groups) and aromatic sulfonamide signals (δ 7.5–8.0 ppm) .
    • 2D NMR (COSY, HSQC) : Confirm connectivity between the furan carbonyl and the tetrahydroisoquinoline core .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 421.12) .
  • X-ray Crystallography : Resolve bond lengths and angles (e.g., C–O bond in sulfonamide at ~1.43 Å) to validate stereochemistry .

Advanced: How do structural modifications (e.g., substituents on the benzene ring or furan) influence biological activity?

Methodological Answer:
Key SAR insights from analogous compounds:

Substituent Effect Evidence Source
Electron-withdrawing groups (e.g., -Cl, -F) on benzene ↑ Enzyme inhibition (e.g., carbonic anhydrase II IC₅₀ ~15 nM) via enhanced binding affinity .
Methoxy groups on tetrahydroisoquinoline Modulate lipophilicity (logP ↓ by 0.5–1.0), improving aqueous solubility but reducing cell permeability .
Thiophene vs. furan in acyl group Thiophene derivatives show 3x higher NMDA receptor modulation (EC₅₀ ~2 µM) due to stronger π-π interactions .
Experimental Design :
  • Synthesize derivatives via parallel synthesis.
  • Screen against target enzymes (e.g., fluorescence-based assays for carbonic anhydrase) .

Advanced: How can discrepancies between in vitro and in vivo efficacy data be addressed?

Methodological Answer:
Common issues and mitigation strategies:

  • Metabolic Instability :
    • Perform microsomal stability assays (e.g., human liver microsomes). Introduce blocking groups (e.g., cyclopropyl in ) to reduce CYP450-mediated oxidation .
  • Poor Bioavailability :
    • Formulate as nanoparticles (e.g., PLGA encapsulation) to enhance absorption .
    • Modify logP via substituents (e.g., -SO₂NH₂ → -SO₂Me) to balance solubility and membrane penetration .
  • Off-Target Effects :
    • Use proteome-wide affinity profiling (e.g., CETSA or thermal shift assays) to identify non-specific binding .

Advanced: What mechanistic insights explain this compound’s enzyme inhibition properties?

Methodological Answer:
Proposed mechanisms from structural analogs:

Carbonic Anhydrase Inhibition :

  • Sulfonamide group coordinates Zn²⁺ in the active site, while the furan carbonyl forms hydrogen bonds with Thr199 .
  • Validate via X-ray co-crystallography (resolution ≤2.0 Å) .

NMDA Receptor Modulation :

  • Tetrahydroisoquinoline core interacts with the ifenprodil-binding site (GluN1/GluN2B interface), confirmed via electrophysiology (IC₅₀ ~5 µM) .
  • Use site-directed mutagenesis (e.g., GluN2B-N616A) to confirm critical binding residues .

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetics?

Methodological Answer:
Integrate in silico tools:

  • ADMET Prediction :
    • Use SwissADME to predict logP, solubility, and blood-brain barrier permeability .
    • Apply QSAR models (e.g., Random Forest) to prioritize derivatives with low hepatotoxicity .
  • Molecular Dynamics (MD) Simulations :
    • Simulate binding to carbonic anhydrase (GROMACS, 100 ns runs) to identify stable conformers .
    • Calculate binding free energy (MM-PBSA) for lead optimization .

Advanced: What strategies resolve contradictions in reported IC₅₀ values across studies?

Methodological Answer:
Address variability via:

  • Standardized Assay Conditions :
    • Use identical buffer pH (e.g., 7.4 for carbonic anhydrase), temperature (25°C), and substrate concentrations .
  • Cell Line Validation :
    • Compare activity in MCF-7 vs. HEK293 cells to rule out cell-specific effects .
  • Orthogonal Assays :
    • Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show inconsistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.